molecular formula C19H16N2O3 B2473145 3-(1H-indol-3-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 860787-13-9

3-(1H-indol-3-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B2473145
CAS No.: 860787-13-9
M. Wt: 320.348
InChI Key: UCIVYNVXNNEYDV-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a complex organic compound that features both an indole and an isoindole moiety. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor such as an aniline derivative, the indole ring can be constructed via Fischer indole synthesis.

    Formation of the Isoindole Moiety: This can be synthesized from phthalic anhydride through a series of reactions including cyclization and reduction.

    Coupling of Indole and Isoindole Units: The two moieties can be coupled through a condensation reaction, often using reagents like acyl chlorides or anhydrides under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the isoindole ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogens, sulfonyl chlorides, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

3-(1H-indol-3-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and isoindole structures can interact with various molecular targets such as enzymes, receptors, or nucleic acids, often through hydrogen bonding, π-π interactions, or hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure.

    Phthalimide derivatives: Compounds with similar isoindole structures.

    Tryptophan: An amino acid with an indole moiety.

Uniqueness

3-(1H-indol-3-yl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is unique due to the combination of both indole and isoindole structures in a single molecule, which may confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-18-15-7-2-1-5-12(15)11-21(18)17(19(23)24)9-13-10-20-16-8-4-3-6-14(13)16/h1-8,10,17,20H,9,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIVYNVXNNEYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC3=CNC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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